
N,N'-(Pyridin-2-ylmethylene)diacetamide
Overview
Description
N,N’-(Pyridin-2-ylmethylene)diacetamide: is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring and two acetamide groups. It is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Pyridin-2-ylmethylene)diacetamide typically involves the reaction of 2-pyridinecarboxaldehyde with diacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of N,N’-(Pyridin-2-ylmethylene)diacetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Pyridin-2-ylmethylene)diacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyridine ring and the acetamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize N,N’-(Pyridin-2-ylmethylene)diacetamide.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed for reduction reactions.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce pyridinecarbinol derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N,N'-(Pyridin-2-ylmethylene)diacetamide exhibits notable antimicrobial properties. A study evaluated its copper(II) complex against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity. The complex also demonstrated antifungal effects against Candida albicans and Aspergillus flavus .
Table 1: Antimicrobial Activity of this compound Complexes
Microorganism | Activity (Zone of Inhibition in mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
C. albicans | 12 |
A. flavus | 14 |
Drug Design
The compound's ability to form hydrogen bonds due to its amide groups enhances its interactions with biological targets, making it a candidate for drug design. Studies have shown that similar compounds exhibit significant biological activity, including anticancer properties . Molecular docking studies predict favorable interactions with target proteins, suggesting potential therapeutic applications.
Material Science Applications
In materials science, this compound serves as a ligand in metal-organic frameworks (MOFs). Its coordination properties allow it to stabilize metal ions, facilitating the development of new materials with desirable electronic and structural characteristics .
Table 2: Summary of Material Science Applications
Application | Description |
---|---|
Metal-organic frameworks | Stabilization of metal ions for enhanced properties |
Catalysts | Used in catalytic reactions due to its coordination ability |
Case Studies
- Synthesis and Characterization : A study detailed the synthesis of this compound using spectroscopic techniques such as FTIR and NMR to confirm structure and purity .
- Biological Evaluation : Another investigation focused on the biological evaluation of its copper(II) complex, highlighting its antimicrobial efficacy through both experimental assays and theoretical modeling .
- Material Development : Research on the use of this compound in developing new MOFs demonstrated its potential for applications in gas storage and separation technologies .
Mechanism of Action
The mechanism of action of N,N’-(Pyridin-2-ylmethylene)diacetamide involves its interaction with specific molecular targets. The pyridine ring and acetamide groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4,4’-(Pyridin-2-ylmethylene)diphenol: This compound has a similar pyridine ring structure but with phenol groups instead of acetamide groups.
N,N’-(Pyridin-2-ylmethylene)cyclohexane-1,4-diamine: This compound features a cyclohexane ring and diamine groups, offering different reactivity and properties.
Uniqueness: N,N’-(Pyridin-2-ylmethylene)diacetamide is unique due to its combination of a pyridine ring and acetamide groups, which provide distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
N,N'-(Pyridin-2-ylmethylene)diacetamide (PMDA) is a compound that has garnered attention due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with PMDA.
Chemical Structure and Synthesis
This compound is synthesized through the condensation of pyridine derivatives with acetamides. The synthesis process often involves the use of various catalysts and reaction conditions that can influence the yield and purity of the compound. For instance, studies have shown that using metal-organic frameworks (MOFs) can enhance reaction efficiency, yielding significant amounts of PMDA under optimized conditions .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of PMDA and its complexes. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of PMDA and Its Complexes
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 μg/mL |
Escherichia coli | 75 μg/mL | |
Copper(II) complex of PMDA | Staphylococcus aureus | 25 μg/mL |
Escherichia coli | 30 μg/mL | |
Candida albicans | 40 μg/mL |
The copper(II) complex of PMDA exhibited enhanced antibacterial and antifungal activities compared to the free ligand, suggesting that metal coordination may play a critical role in enhancing biological efficacy .
Antidiabetic Potential
Recent investigations have highlighted the potential of PMDA analogues as allosteric activators of glucokinase (GK), an enzyme crucial for glucose metabolism. Compounds derived from PMDA demonstrated significant hypoglycemic effects in vivo during oral glucose tolerance tests (OGTT).
Table 2: Antidiabetic Activity of PMDA Analogues
Compound | GK Activation Fold | Blood Glucose Reduction (%) |
---|---|---|
Compound 5c | 2.0 | 30 |
Compound 5e | 2.5 | 35 |
Compound 5g | 2.1 | 28 |
These findings indicate that PMDA derivatives could serve as lead compounds for developing new antidiabetic medications with minimal side effects .
Molecular docking studies have provided insights into the binding interactions between PMDA and various biological targets. The ligand's ability to form non-covalent interactions with proteins such as the insulin-like growth factor receptor suggests a mechanism by which it may exert its biological effects . Additionally, computational studies have elucidated the electronic properties and structural characteristics that contribute to its activity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that PMDA exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .
- Antidiabetic Effects : In a controlled animal study, PMDA analogues showed significant reductions in blood glucose levels, comparable to standard antidiabetic drugs, highlighting their therapeutic potential in managing type 2 diabetes .
- Metal Complexes : The exploration of metal complexes formed with PMDA revealed enhanced biological activities, particularly in antimicrobial assays, suggesting that metal coordination can amplify the pharmacological effects of the parent compound .
Properties
IUPAC Name |
N-[acetamido(pyridin-2-yl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-5-3-4-6-11-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJYNWITKJOTEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=N1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269993 | |
Record name | N,N′-(2-Pyridinylmethylene)bis[acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924858-90-2 | |
Record name | N,N′-(2-Pyridinylmethylene)bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924858-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-(2-Pyridinylmethylene)bis[acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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